5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid
Overview
Description
Scientific Research Applications
Synthesis and Crystal Structure
- The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, was synthesized and analyzed. It displayed a distinct crystal structure and exhibited molluscicidal effects (Duan et al., 2014).
Chemical Synthesis Applications
- Phenylboronic acid, including derivatives like 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid, has been used in chemical reactions such as the synthesis of C3-symmetric 2H-chromene derivatives (Pettigrew et al., 2005).
- In a novel boronic acid Mannich reaction, derivatives of phenylboronic acid were utilized with α,α-dichloro- and α,α,ω-trichloroaldehydes, leading to the formation of 1-phenyl-1-morpholinoalkan-2-ones (Stas & Tehrani, 2007).
Anticancer Research
- Derivatives of phenylboronic acid have been explored for their antiproliferative and proapoptotic properties, showing promise as potential anticancer agents. They exhibited specific effects on cell cycle arrest and caspase-3 activation in cancer cell lines (Psurski et al., 2018).
Material Science and Catalysis
- Phenylboronic acid derivatives have been used in the depolymerization of cellulose in water, showing efficacy in hydrolyzing cellulose to form water-soluble oligosaccharides (Levi et al., 2016).
Fluorescence Quenching Studies
- The fluorescence quenching of derivatives like 5-chloro-2-methoxyphenylboronic acid has been studied, contributing to understanding the mechanisms of fluorescence in chemical compounds (Geethanjali et al., 2015).
Pharmaceutical Intermediate Synthesis
- The synthesis of derivatives like 2-chloro-5-(trifluoromethyl)phenylboronic acid has been explored, providing valuable methods for producing pharmaceutical intermediates (Ren Yuan-long, 2007).
properties
IUPAC Name |
[5-chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFIHSITKHAAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674549 | |
Record name | [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid | |
CAS RN |
1072946-43-0 | |
Record name | B-[5-Chloro-2-(4-morpholinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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